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Introduction

Volixibat (formerly known as SHP626 or LUM002) is a potent, minimally absorbed, selective
inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent
bile acid transporter (ASBT).[1] By blocking the reabsorption of bile acids in the terminal ileum,
Volixibat increases their fecal excretion, which in turn reduces the systemic bile acid pool and
stimulates the synthesis of new bile acids from cholesterol in the liver.[1][2] This mechanism of
action has positioned Volixibat as a therapeutic candidate for various cholestatic liver diseases
and metabolic disorders, including Primary Biliary Cholangitis (PBC), Primary Sclerosing
Cholangitis (PSC), and Non-Alcoholic Steatohepatitis (NASH).[3]

These application notes provide a summary of dosing considerations for Volixibat in preclinical
studies based on publicly available data. The information is intended to guide researchers in
designing in vivo experiments to evaluate the pharmacodynamic effects of Volixibat.

Mechanism of Action: ASBT Inhibition

Volixibat acts locally in the gastrointestinal tract to inhibit ASBT, a protein primarily expressed
on the luminal surface of enterocytes in the ileum.[1] This inhibition disrupts the enterohepatic
circulation of bile acids, leading to a significant increase in fecal bile acid (fBA) excretion. The
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resulting depletion of the bile acid pool signals the liver to upregulate the synthesis of new bile
acids from cholesterol, a process that can be monitored by measuring serum levels of 7a-
hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.
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Figure 1: Mechanism of Action of Volixibat in the lleal Enterocyte.

Preclinical Dosing & Pharmacodynamics

The following tables summarize the available quantitative data from a key preclinical study of
Volixibat in a mouse model of NASH.

Animal Model: Non-Alcoholic Steatohepatitis (NASH)

A study in LdIr-/-.Leiden mice, a well-established model for diet-induced NASH, provides the
most detailed preclinical dosing information for Volixibat.

Table 1: Dosing Regimen in Ldlr-/-.Leiden Mice
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Parameter Details

Animal Model Ldlr-/-.Leiden mice

Diet High-Fat Diet (HFD)
Dose Levels 5, 15, and 30 mg/kg
Route of Administration Oral

Dosing Frequency Once daily

Duration of Treatment 24 weeks

Table 2: Pharmacodynamic Effects in Ldlr-/-.Leiden Mice (at 24 weeks)

Vehicle Volixibat (5 Volixibat (15 Volixibat (30
Parameter

Control (HFD) mglkg) mglkg) mglkg)
Fecal Bile Acid ) Significantly

) Baseline Increased Increased

Excretion Increased
Hepatocyte Increased on Significantly
Hypertrophy HFD Attenuated
Hepatic Increased on Significantly
Triglycerides HFD Decreased
Hepatic o

Increased on Significantly
Cholesteryl - -

HFD Decreased
Esters
NAFLD Activity Significantly

Elevated - -
Score (NAS) Lower

Note: Specific quantitative values for all parameters were not provided in the primary
publication, but statistical significance was reported for the highest dose group.

Experimental Protocols
NASH Mouse Model Study
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This protocol is based on the methodology described for the LdlIr-/-.Leiden mouse study.
1. Animal Model and Diet:
o Male LdIr-/-.Leiden mice are used.

» At the start of the study, mice are fed a High-Fat Diet (HFD) to induce NASH. A control group
is maintained on a standard chow diet.

2. Drug Formulation and Administration:

» Volixibat is formulated for oral administration. The specific vehicle was not detailed in the
available literature, but a common vehicle for oral gavage in mice is 0.5%
carboxymethylcellulose.

o The drug is administered once daily by oral gavage at doses of 5, 15, and 30 mg/kg body
weight. A vehicle control group receives the formulation vehicle only.

3. Study Duration and Monitoring:
e The study duration is 24 weeks.
» Body weight and food intake are monitored regularly.

e Plasma samples can be collected at interim time points to assess lipids, liver enzymes, and
insulin levels.

» Fecal samples are collected to measure bile acid excretion.
4. Endpoint Analysis:
o At the end of the 24-week treatment period, animals are euthanized.

» Livers are harvested for histological analysis (H&E staining for NAFLD Activity Score) and
measurement of intrahepatic lipids (triglycerides and cholesteryl esters).

e Mesenteric white adipose tissue mass can also be measured.
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e Liver tissue can be used for gene expression profiling.
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Figure 2: Experimental Workflow for the Volixibat NASH Mouse Study.
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Pharmacokinetic Considerations

Volixibat is characterized by its minimal systemic absorption.[4][5] In human studies, plasma
concentrations are often low or undetectable, precluding traditional pharmacokinetic analysis.
The majority of the administered dose is recovered unchanged in the feces.[5] This suggests
that for preclinical studies, the primary focus of dosing should be on achieving sufficient local
concentrations in the gut to inhibit ASBT, rather than achieving specific plasma exposure levels.

Toxicological and Safety Considerations

Detailed non-clinical toxicology studies for Volixibat are not extensively available in the public
domain. Clinical trials in humans have reported that the most common adverse events are
gastrointestinal in nature, primarily diarrhea, which is consistent with its mechanism of action of
increasing bile acids in the colon.[6]

Important Note: The absence of publicly available preclinical toxicology data, such as the No-
Observed-Adverse-Effect-Level (NOAEL) from formal toxicology studies in rodents or non-
rodents, is a significant limitation. Researchers should carefully consider this and conduct
appropriate tolerability studies when designing new preclinical experiments. Initial dose-finding
studies with careful monitoring for clinical signs of distress (e.g., weight loss, changes in
behavior, severe diarrhea) are recommended.

Conclusion

The available preclinical data for Volixibat, primarily from a mouse model of NASH,
demonstrates its pharmacodynamic activity in a dose-dependent manner, with a dose of 30
mg/kg showing significant effects on liver pathology and lipid content. The minimal systemic
absorption of Volixibat simplifies some aspects of preclinical study design, with the focus being
on local gut activity. However, the lack of detailed public information on its preclinical toxicology
necessitates a cautious approach to dose selection in new models, with an emphasis on initial
tolerability assessments. Future research would benefit from the publication of more extensive
preclinical safety and pharmacokinetic data across different animal models and disease states.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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